Benzenesulfonyl chloride, 4-benzoyl-
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Overview
Description
Benzenesulfonyl chloride, 4-benzoyl- is an organosulfur compound with the molecular formula C13H9ClO3S. It is a derivative of benzenesulfonyl chloride, where a benzoyl group is attached to the para position of the benzene ring. This compound is a colorless to pale yellow liquid that is soluble in organic solvents but reacts with water.
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: This method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The mixture is heated in an oil bath at 170–180°C for about 15 hours.
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this involves the reaction of benzenesulfonic acid salts with phosphorus oxychloride.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid. The reaction is carried out at a controlled temperature of 20–25°C with continuous stirring.
Industrial Production Methods:
- Industrial production typically follows the phosphorus pentachloride or phosphorus oxychloride methods due to their efficiency and high yields. The process involves large-scale reactors and continuous distillation units to ensure purity and consistency of the product.
Types of Reactions:
Substitution Reactions: Benzenesulfonyl chloride, 4-benzoyl- undergoes nucleophilic substitution reactions with amines to form sulfonamides and with alcohols to form sulfonate esters.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions of benzenesulfonyl chloride, 4-benzoyl- are less common, it can participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Chemistry:
- Used as a reagent in organic synthesis to prepare sulfonamides and sulfonate esters .
- Employed in the Hinsberg test to distinguish between primary, secondary, and tertiary amines .
Biology and Medicine:
- Utilized in the synthesis of pharmaceuticals, particularly sulfonamide-based drugs which have antibacterial properties .
Industry:
Mechanism of Action
Benzenesulfonyl chloride, 4-benzoyl- exerts its effects primarily through nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters. The mechanism involves the nucleophile attacking the sulfur atom, displacing the chloride ion and forming a new bond with the sulfur atom .
Comparison with Similar Compounds
Benzenesulfonyl chloride: A closely related compound without the benzoyl group.
Tosyl chloride (p-toluenesulfonyl chloride): Another similar compound where the benzene ring is substituted with a methyl group.
Uniqueness:
- The presence of the benzoyl group in benzenesulfonyl chloride, 4-benzoyl- provides additional reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
17318-70-6 |
---|---|
Molecular Formula |
C13H9ClO3S |
Molecular Weight |
280.73 g/mol |
IUPAC Name |
4-benzoylbenzenesulfonyl chloride |
InChI |
InChI=1S/C13H9ClO3S/c14-18(16,17)12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H |
InChI Key |
DXVIQFCYFSKFOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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